Kazusamycin A

描述

属性

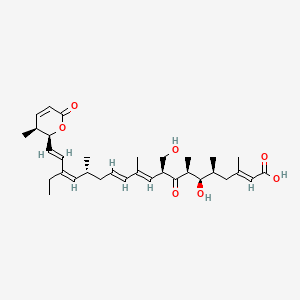

IUPAC Name |

(2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-/t21-,24+,25+,26+,28+,29+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHNEBMQDBQND-LBNZKSCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/[C@H](C)C/C=C/C(=C/[C@@H](CO)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C=C/[C@H]1[C@H](C=CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098454 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92090-94-3 | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92090-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kazusamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092090943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,5S,6R,7S,9S,10E,12E,15R,16Z,18E)-19-[(2S,3S)-3,6-Dihydro-3-methyl-6-oxo-2H-pyran-2-yl]-17-ethyl-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15-pentamethyl-8-oxo-2,10,12,16,18-nonadecapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAZUSAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F2Y3169IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Biosynthetic Production via Fermentation and Isolation

Strain Selection and Fermentation Conditions

Kazusamycin A is naturally produced by Streptomyces sp. No. 81-484, a strain characterized by grayish-white aerial mycelia and smooth, cylindrical spores. Optimal fermentation occurs in a medium containing glucose (2.0%), peptone (0.5%), dry yeast (0.3%), meat extract (0.5%), NaCl (0.5%), and CaCO₃ (0.3%), adjusted to pH 7.0. Large-scale production utilizes a 200-liter fermentor operated at 28°C for 120 hours under aeration (130 L/min) and agitation (240 rpm). Antitumor activity against HeLa cells peaks after 4–5 days, correlating with maximum metabolite yield.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Specification |

|---|---|

| Microorganism | Streptomyces sp. No. 81-484 |

| Fermentor Volume | 200 L |

| Temperature | 28°C |

| Duration | 120 hours |

| Aeration Rate | 130 L/min |

| Agitation Speed | 240 rpm |

| Key Medium Components | Glucose, peptone, yeast, meat extract |

Isolation and Purification Protocol

The isolation process begins with broth filtration using Hyflo Super-Cell, followed by adsorption onto Amberlite XAD-7 resin. Elution with 60% aqueous methanol yields an active fraction, which is concentrated and subjected to solvent extraction (ethyl acetate). Sequential chromatographic steps include:

- Silica Gel Chromatography : Elution with n-hexane/acetone (1:1 gradient) removes hydrophobic impurities.

- Reverse-Phase HPLC : Final purification employs a Fine SIL C₁₈-10 column with methanol/water (70:30), achieving >95% purity.

Table 2: Chromatographic Conditions for this compound Purification

| Step | Stationary Phase | Mobile Phase | Key Outcome |

|---|---|---|---|

| Primary Adsorption | Amberlite XAD-7 | 60% aqueous methanol | Crude extract enrichment |

| Solvent Extraction | Ethyl acetate | n-hexane/acetone gradient | Lipid removal |

| Final Purification | Fine SIL C₁₈-10 | Methanol/water (70:30) | >95% purity |

Total Synthesis of this compound

Retrosynthetic Strategy and Key Challenges

The first total synthesis of (−)-kazusamycin A, reported by Paterson et al., addresses its 10 stereogenic centers and conjugated pentaene system. The retrosynthetic plan disconnects the molecule into three fragments:

Stereoselective Aldol Reaction

The synthesis’s cornerstone is Paterson’s anti-aldol reaction, which establishes the C6 and C7 stereocenters with >20:1 diastereomeric excess. Using a chiral boron enolate generated from (S)-CBS catalyst, the reaction couples a ketone donor (C5–C9) with an aldehyde acceptor (C10–C19).

Table 3: Critical Synthetic Steps and Yields

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| Aldol Coupling | Boron-mediated | −78°C, CH₂Cl₂ | 68% |

| Macrocyclization | Mitsunobu | DIAD, Ph₃P, THF | 45% |

| Dihydropyran Installation | Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | 73% |

Final Assembly and Functionalization

Macrocyclization via Mitsunobu reaction forms the 19-membered lactone, followed by dihydropyran incorporation through Heck coupling. Late-stage oxidation at C6 (Sharpless epoxidation) and global deprotection (TBAF) complete the synthesis, achieving an overall yield of 8.2% over 32 steps.

Comparative Analysis of Biosynthetic vs. Synthetic Routes

Yield and Scalability

Stereochemical Fidelity

Biosynthesis inherently achieves correct stereochemistry via enzymatic control, whereas synthetic routes rely on chiral auxiliaries (e.g., CBS catalyst) and iterative chromatographic separations.

化学反应分析

卡祖霉素 A 会经历几种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括甲醇、乙醇、氯仿和 DMSO . 这些反应形成的主要产物通常是具有修饰的官能团的卡祖霉素 A 衍生物,可用于研究其构效关系 .

科学研究应用

Kazusamycin A is a bioactive compound derived from certain species of Streptomyces, recognized for its potent antitumor and antibiotic properties. This article explores the scientific research applications of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of 556.73 g/mol. It is characterized by an unsaturated, branched-chain fatty acid with a terminal delta-lactone ring, which contributes to its biological activity . The compound is soluble in organic solvents like ethanol and methanol but shows poor solubility in water.

Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has demonstrated:

- In vitro Activity : this compound shows cytotoxicity at very low concentrations (nanogram per milliliter range) against mammalian cells. It effectively inhibits the growth of transplantable murine tumors and human mammary tumors in nude mice models .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving the inhibition of nuclear export processes, similar to its analogs in the leptomycin complex .

Case Studies

Antibiotic Properties

While primarily known for its antitumor activity, this compound also exhibits antibiotic properties:

- Antifungal Activity : The compound has shown effectiveness against certain fungi, although it lacks significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- Mechanism : this compound's antibiotic action is linked to its ability to disrupt cellular processes in fungi and neoplastic cells by inhibiting nuclear export mechanisms essential for viral replication and cellular proliferation .

Comparative Efficacy

| Activity Type | Efficacy |

|---|---|

| Antitumor | High efficacy against specific cancer cell lines |

| Antifungal | Moderate efficacy against certain fungi |

| Antibacterial | Limited activity against bacteria |

Toxicity and Side Effects

This compound's therapeutic use is tempered by its toxicity profile. Studies indicate that while it has low myelotoxicity, it can induce gastrointestinal distress due to mucosal necrosis when administered at higher doses . This necessitates careful dosing and monitoring during potential therapeutic applications.

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

Kazusamycin B

Kazusamycin B, a structural analog, shares the same lactone core but differs in the side chain hydroxylation pattern (C32H46O7 vs. Kazusamycin A’s C31H44O7). Despite structural similarities, Kazusamycin B shows enhanced cytotoxicity (IC50: 0.0018 µg/mL against L1210 cells vs. This compound’s IC50: ~0.002 µg/mL) .

Angucycline Derivatives (Anguinomycin C)

Anguinomycin C, another macrocyclic lactone, shares this compound’s DNA-targeting mechanism but differs in its bicyclic aromatic aglycone structure. While both compounds inhibit topoisomerases, Anguinomycin C exhibits broader antitumor activity against solid tumors, attributed to its ability to intercalate DNA . However, this compound demonstrates superior selectivity for leukemia cells, reducing off-target toxicity .

Comparison with Mechanistically Similar Compounds

Leptomycin B

Both this compound and Leptomycin B are actinomycete-derived antibiotics. However, Leptomycin B targets CRM1-mediated nuclear export, inducing apoptosis in cancer cells, whereas this compound directly disrupts DNA replication . This mechanistic divergence explains Leptomycin B’s broader activity against solid tumors, while this compound remains more effective in hematological malignancies .

Streptomyces-Derived Macrolides (e.g., Conglobatin A)

Conglobatin A, a 24-membered macrolide, shares this compound’s lactone core but lacks the polyene side chain. Conglobatin A shows weaker cytotoxicity (IC50: 0.5–1.0 µM vs. This compound’s sub-nanomolar range) due to reduced DNA-binding affinity .

Key Research Findings

- Structure-Activity Relationship (SAR): The polyene side chain and lactone ring are critical for this compound’s bioactivity. Modifications to these regions often reduce potency .

- Selectivity: this compound’s specificity for leukemia cells over solid tumors may stem from differential uptake or target expression .

- Clinical Limitations: Despite high in vitro potency, this compound’s poor solubility and dose-dependent toxicity (e.g., myelosuppression) hinder clinical translation .

生物活性

Overview of Kazusamycin A

This compound, also known as PD-114721, is an antitumor antibiotic isolated from the fermentation products of a previously unidentified actinomycete. It has garnered attention due to its potential therapeutic applications in oncology, particularly against various types of tumors.

Antitumor Activity

This compound has demonstrated significant antitumor activity in various studies. The compound was evaluated against several murine tumor models, showing promising results in inhibiting tumor growth. The following table summarizes key findings from notable studies:

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis and inhibition of cell proliferation. Research has indicated that this compound interacts with cellular pathways that regulate apoptosis, leading to increased rates of programmed cell death in cancer cells.

- Cytotoxicity : this compound exhibits cytotoxic effects on various cancer cell lines, including pancreatic cancer cells (HPAC), where it was shown to be effective in reducing cell viability.

- Hepatic Toxicity : While this compound is potent, it is essential to note that its derivatives have been designed to reduce hepatic toxicity without compromising antitumor efficacy .

Case Studies

Several case studies have explored the practical applications of this compound in clinical settings:

-

Case Study on Efficacy Against Pancreatic Cancer :

- Researchers administered this compound to mice with implanted HPAC tumors. The treatment resulted in a statistically significant reduction in tumor volume compared to control groups.

- The study highlighted the potential for this compound as a therapeutic agent for pancreatic cancer, a notoriously difficult-to-treat malignancy.

- Comparative Study with Derivatives :

Synthesis and Structural Analysis

The synthesis of this compound involves complex chemical processes, often requiring extensive steps due to the compound's intricate structure. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and reduce costs.

- Chemical Structure : The unique structure of this compound includes an alpha,beta-unsaturated delta-lactone moiety, which is crucial for its biological activity. Modifications to this structure have been explored to improve efficacy and reduce toxicity .

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in evaluating the effectiveness of this compound against various cancer cell lines:

- HPAC Cell Line : In vitro studies indicated that this compound exhibited potent cytotoxic effects on the HPAC cell line, with IC50 values comparable to other established chemotherapeutics .

- Cell Viability Assays : These assays consistently demonstrate that higher concentrations of this compound correlate with decreased cell viability across multiple cancer types.

常见问题

Q. What is the mechanism of action of Kazusamycin A, and how can researchers validate it experimentally?

this compound inhibits bacterial DNA gyrase by targeting its ATP-binding site, disrupting DNA supercoiling essential for replication . To validate this mechanism:

- Experimental design : Use in vitro ATPase activity assays with purified gyrase and measure inhibition via spectrophotometry.

- Controls : Include quinolones (e.g., ciprofloxacin) as positive controls for gyrase inhibition.

- Data interpretation : Compare IC₅₀ values between this compound and reference inhibitors. Structural confirmation via X-ray crystallography or molecular docking is recommended to map binding interactions .

Q. What structural characteristics differentiate this compound from other nucleoside antibiotics?

this compound contains a branched-chain fatty acid with a terminal δ-lactone, distinct from classical nucleoside antibiotics like puromycin . Key analytical methods:

Q. What standardized assays are recommended for evaluating this compound’s antibacterial activity?

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include efflux pump-deficient strains to assess permeability limitations.

- Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound?

Discrepancies between studies (e.g., nucleoside vs. fatty acid classifications) arise from differing analytical conditions . Strategies:

- Multi-technique validation : Combine NMR, X-ray crystallography, and chemical degradation studies.

- Reproducibility checks : Replicate extraction/purification protocols from original sources (e.g., Streptomyces sp. No. 81-484) .

- Critical appraisal : Compare spectral data (e.g., IR carbonyl peaks for lactones) across studies to identify artifacts .

Q. What experimental designs are optimal for studying this compound resistance mechanisms?

Q. How should researchers address low yield in this compound synthesis or extraction?

- Fermentation optimization : Adjust carbon/nitrogen ratios in Streptomyces cultures and monitor secondary metabolite production via HPLC.

- Synthetic biology : Engineer biosynthetic gene clusters (e.g., polyketide synthase domains) to enhance precursor flux .

- Data documentation : Report yields as µg/L with standard deviations across biological replicates (n ≥ 3) .

Methodological and Reproducibility Guidelines

Q. What quality controls are essential for this compound bioactivity studies?

- Purity validation : ≥95% purity via HPLC (λ = 254 nm) with photodiode array detection.

- Stability testing : Store aliquots at –80°C and confirm activity retention over 6 months.

- Negative controls : Use inactive analogs (e.g., lactone-opened derivatives) to rule out non-specific effects .

Q. How can researchers ensure reproducibility in this compound experiments?

Q. What statistical approaches are recommended for analyzing this compound synergy studies?

- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) with 95% confidence intervals.

- Synergy thresholds : Define FICI ≤ 0.5 as synergistic and validate with time-kill curves .

Data Presentation Standards

Q. How should this compound research findings be structured in manuscripts?

Q. Example Table :

| Strain | MIC (µg/mL) | 95% CI | Reference Drug (MIC) |

|---|---|---|---|

| S. aureus ATCC 29213 | 2.0 | 1.5–2.7 | Ciprofloxacin (0.5) |

| E. coli ATCC 25922 | >64 | N/A | Ciprofloxacin (0.25) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。